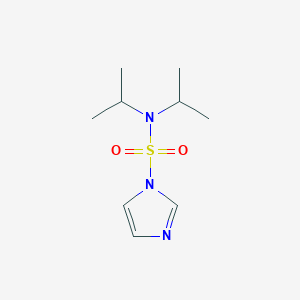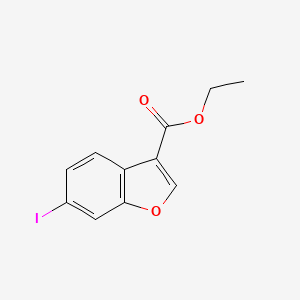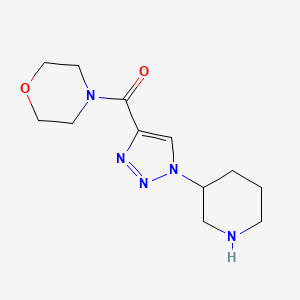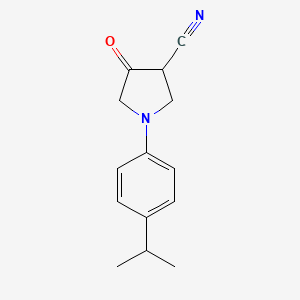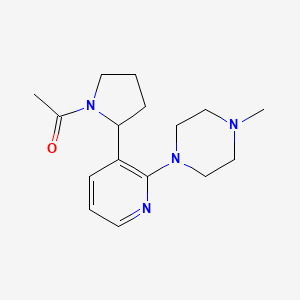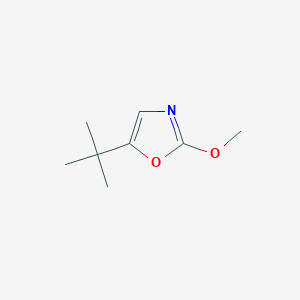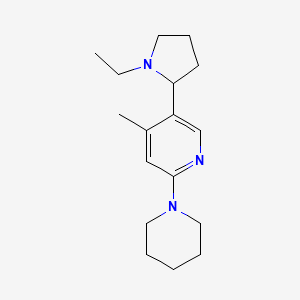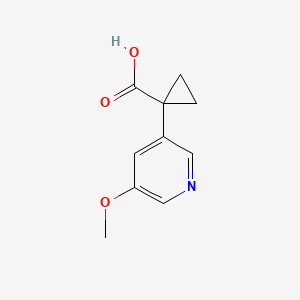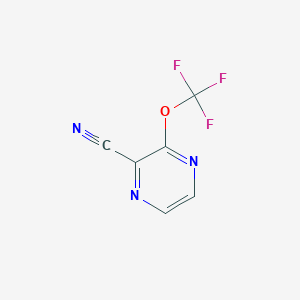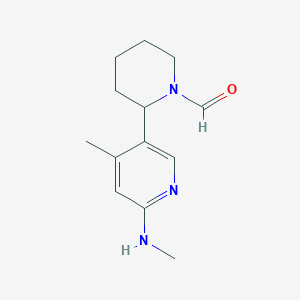
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features both a thiazole ring and a tetrahydropyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .
Comparación Con Compuestos Similares
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-ylmethanol and tetrahydropyran-4-ylamine are structurally related and used in various synthetic applications
Uniqueness: 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone is unique due to the combination of the thiazole and tetrahydropyran rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
1-[2-(oxan-4-yl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H13NO2S/c1-7(12)9-6-11-10(14-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
Clave InChI |
MIJCYCCTHYNIER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(S1)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


